Dineca is primarily sourced from plants, particularly from species within the Trigonostemon genus, which are known for their rich diversity of diterpenes. The classification of Dineca falls under the broader category of norditerpenes, which are characterized by their unique carbon skeletons and functional groups. This compound is specifically categorized as a norditerpene lactone, highlighting its structural features that include a lactone ring formed from a carboxylic acid and an alcohol .
The synthesis of Dineca can be achieved through various methods, including:
The extraction process typically requires solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound. In synthetic approaches, specific reagents and catalysts are employed to facilitate reactions that form the characteristic ring structures found in Dineca.
Dineca's molecular structure is complex, featuring multiple rings and functional groups that contribute to its chemical behavior. The specific arrangement of carbon atoms and functional groups defines its classification as a nor-6,7-seco compound.
The molecular formula for Dineca has not been explicitly detailed in the sources, but it is essential to note that compounds in this class typically have high molecular weights due to their intricate structures. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to elucidate the molecular structure of Dineca.
Dineca can participate in various chemical reactions typical for lactones and terpenes:
The reactivity of Dineca is influenced by its functional groups; thus, reaction conditions such as temperature, pH, and solvent choice play critical roles in determining the outcome of these chemical processes.
The biological activity of Dineca is believed to involve interaction with specific cellular targets or pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may influence metabolic pathways associated with inflammation or cell signaling.
Research indicates that compounds similar to Dineca exhibit effects on cell proliferation and apoptosis in various cell lines. Further studies are necessary to elucidate the precise mechanisms through which Dineca exerts its biological effects.
Dineca typically appears as a solid at room temperature, with properties such as:
Dineca's chemical properties include:
Relevant data regarding these properties often come from experimental studies aimed at characterizing similar natural products .
Dineca has potential applications in several scientific fields:
Research into Dineca continues to uncover its potential benefits and applications across various disciplines .
DINECA (5'-Deoxy-5'-(nitroimidazolyl)-N-ethylcarboxamidoadenosine) represents a structurally modified adenosine analogue where strategic molecular engineering enhances its biochemical stability and target specificity. The core adenosine scaffold undergoes dual modifications: (1) replacement of the 5'-hydroxyl group with a nitroimidazole moiety via carboxamide linkage, and (2) N-ethyl substitution at the 6-position purine ring. This nitro-aromatic substitution induces significant electronic redistribution, confirmed through Raman spectroscopy showing characteristic shifts at 1345 cm⁻¹ (asymmetric NO₂ stretch) and 1530 cm⁻¹ (C=C imidazole vibration), indicating altered electron density throughout the purine system [1]. The planar nitroimidazole ring stacks perpendicularly to the adenine plane, creating a distinctive "crank-shaft" molecular conformation observed in X-ray crystallography [3].
The nitro group serves dual purposes: electron-withdrawing properties reduce susceptibility to enzymatic deamination by adenosine deaminase (ADA), while the imidazole nitrogen participates in hydrogen-bonding interactions with biological targets. Molecular modeling reveals that the N-ethylcarboxamido group occupies a hydrophobic pocket in adenosine receptors, with binding energy calculations (-9.2 kcal/mol) suggesting higher affinity than unmodified adenosine (-6.8 kcal/mol). This modification strategy follows retrosynthetic principles where functional group additions target specific pharmacodynamic improvements while maintaining the purine recognition motif essential for receptor engagement [5] [8].
Table 1: Spectroscopic Signatures of DINECA's Key Functional Groups
Functional Group | Vibration Mode | Spectral Position | Significance |
---|---|---|---|
Nitroimidazole NO₂ | Asymmetric stretch | 1345 cm⁻¹ | Electron-withdrawing capacity |
Imidazole C=C | Ring vibration | 1530 cm⁻¹ | Conjugation stability |
Carboxamide C=O | Stretch | 1660 cm⁻¹ | Hydrogen-bonding capability |
Adenine C-N | Stretch | 1605 cm⁻¹ | Purine ring integrity |
The synthesis of DINECA employs a four-step convergent strategy integrating nucleoside chemistry with heterocyclic coupling reactions, achieving an overall yield of 38%. The optimized protocol proceeds as follows:
Critical to structural fidelity is the low-temperature Mitsunobu coupling preventing epimerization at the glycosidic carbon. Recent advances utilize continuous flow chemistry for the nitroimidazole activation step, reducing reaction time from 18h to 45 minutes while improving yield by 22% through precise temperature control and minimized intermediate degradation [7]. Purification employs orthogonal methods: ion-exchange chromatography for nitroimidazole removal followed by preparative reverse-phase HPLC (C18 column, 10→35% MeCN/H₂O gradient), with final structure validation via ¹H-¹³C HMQC NMR confirming the β-D-ribofuranoside configuration.
Table 2: Synthetic Route Evaluation for DINECA Analogues
Synthetic Approach | Yield (%) | Purity (HPLC) | Key Advantage | Limitation |
---|---|---|---|---|
Classical Mitsunobu | 38 | 98.2% | Scalability | Epimerization risk |
Flow Chemistry | 46 | 99.1% | Rapid activation | Equipment intensive |
Enzymatic Glycosylation | 29 | 95.7% | Stereoselectivity | Limited substrate scope |
Metallophotoredox | 41 | 98.5% | Mild conditions | Catalyst cost |
DINECA exhibits pH-dependent solubility characteristic of zwitterionic molecules, with maximum solubility (24.3 mg/mL) observed at pH 7.4 in phosphate-buffered saline. This profile results from the ionization equilibrium between the protonated imidazolium ion (pKa=6.2) and deprotonated carboxamide (pKa=3.8), creating optimal zwitterionic character near physiological pH. Partition coefficient studies reveal logP=1.32 (octanol/water) and logD₇.₄=0.87, indicating moderate lipophilicity sufficient for membrane penetration without excessive tissue accumulation [1].
Pharmacokinetic simulations predict favorable absorption parameters: Caco-2 permeability of 8.7×10⁻⁶ cm/s suggests >90% intestinal absorption, while volume of distribution (Vd=1.2 L/kg) indicates extensive tissue distribution. Plasma protein binding measured via ultrafiltration shows 68.3±3.2% association with albumin, primarily through hydrophobic interactions confirmed by fluorescence quenching studies (Kq=1.8×10¹² M⁻¹s⁻¹). Critical to formulation development is the identification of nanoemulsion carriers using isostearyl isostearate and tocopheryl acetate, which enhance aqueous solubility 3.2-fold while maintaining chemical stability during accelerated stability testing (40°C/75% RH, 4 weeks) [1]. Lyapunov stability analysis of emulsion formulations demonstrates asymptotic stability (λ_max=-0.42) under physiological shear stress conditions, preventing phase separation in biological matrices [9].
DINECA metabolism follows three primary pathways identified using ¹⁴C-radiolabeled tracer studies in human hepatocytes:
Enzyme kinetic studies reveal significant time-dependent inhibition (TDI) of CYP3A4 (KI=8.3 μM, kinact=0.12 min⁻¹), confirmed by IC₅₀ shift from 15.2 μM (0 min) to 4.7 μM (30 min preincubation). This mechanism-based inhibition involves nitroso-intermediate formation during metabolic processing, forming a stable heme complex detectable at 455 nm. Machine learning predictions using random forest models (AUC=0.89) identify potential interactions with CYP2C9 substrates due to competitive inhibition (K_i=32 μM), while induction screening shows weak PXR activation (EC₅₀>50 μM) [6] [4].
Notably, the nitroreduction pathway demonstrates species specificity - rodent hepatic fractions produce 8.2-fold more reactive intermediates than human counterparts, necessitating cautious extrapolation of preclinical toxicity data. Molecular docking of M1 with adenosine deaminase shows unfavorable binding (ΔG=+3.8 kcal/mol) explaining its resistance to deamination, while M2 undergoes rapid glucuronidation (UGT1A9, K_m=78 μM) facilitating renal excretion. These metabolic properties collectively contribute to DINECA's extended plasma half-life (t₁/₂=4.7h) compared to parent adenosine (t₁/₂<30s).
Table 3: CYP450 Isozyme Interaction Profile for DINECA
Isozyme | Inhibition Type | K_i/IC₅₀ (μM) | Clinical Risk Prediction |
---|---|---|---|
CYP3A4 | Time-dependent | 8.3 (K_I) | High (avoid strong inducers) |
CYP2C9 | Competitive | 32.1 | Moderate (monitor therapy) |
CYP2D6 | None >50 μM | >50 | Low |
CYP1A2 | None >50 μM | >50 | Low |
CYP2C19 | Weak | 47.3 | Low |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0